3-Phenanthrol-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,4,5,6,7,8,9,10-nonadeuteriophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676105 | |
| Record name | (~2~H_9_)Phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922510-20-1 | |
| Record name | (~2~H_9_)Phenanthren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of 3-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-Phenanthrol-d9, a deuterated analog of 3-Phenanthrol. Deuterated compounds are of significant interest in pharmaceutical research and development, primarily for their use as internal standards in quantitative bioanalysis and for their potential to modulate metabolic pathways of parent molecules. This document outlines a feasible synthetic route and details the analytical methodologies for the determination of its isotopic purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. The isotopic purity and enrichment values are typical expectations for the described synthesis method and can vary based on reaction conditions.
| Parameter | Value | Method of Determination |
| Chemical Formula | C₁₄HD₉O | Mass Spectrometry |
| Monoisotopic Mass | 203.1319 u | Mass Spectrometry |
| Molecular Weight | 203.28 g/mol | Mass Spectrometry |
| Typical Isotopic Purity | >98% | Mass Spectrometry, ¹H NMR |
| Typical Deuterium Enrichment | >98 atom % D | Mass Spectrometry, ¹H NMR |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange on the aromatic rings of 3-Phenanthrol. This method is advantageous due to the commercial availability of the starting material and the relative simplicity of the procedure.
Experimental Protocol: Acid-Catalyzed Deuteration using DCl in D₂O
This protocol describes the deuteration of 3-Phenanthrol using a solution of deuterium chloride (DCl) in deuterium oxide (D₂O).
Materials:
-
3-Phenanthrol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Phenanthrol in deuterium oxide.
-
Acidification: Carefully add deuterium chloride solution to the mixture to catalyze the exchange reaction.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The deuterated product is extracted with a suitable organic solvent such as diethyl ether.
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high chemical and isotopic purity.
Determination of Isotopic Purity
The isotopic purity of the synthesized this compound is a critical parameter and is determined by a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[2][3]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system. Acquire the full scan mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the molecular ion cluster of this compound.
-
Determine the relative intensities of the peaks corresponding to the fully deuterated species (d9) and the less-deuterated isotopologues (d8, d7, etc.).
-
The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all phenanthrol-related isotopologues.
-
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is used to determine the amount of residual, non-exchanged protons in the this compound molecule.[4] This provides a measure of the deuterium enrichment.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard of known purity into an NMR tube. Dissolve the mixture in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the aromatic rings of this compound.
-
Integrate a known signal from the internal standard.
-
The amount of residual protons is calculated by comparing the integral of the analyte signals to the integral of the internal standard signal. From this, the deuterium enrichment can be determined.
-
Visualizations
Synthesis Pathway of this compound
Caption: Proposed synthesis of this compound via acid-catalyzed H-D exchange.
Isotopic Purity Analysis Workflow
Caption: Workflow for the determination of isotopic purity of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effect of 3-Phenanthrol-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) with a focus on 3-Phenanthrol-d9, a deuterated isotopologue of 3-phenanthrol. While direct experimental data on the KIE of this compound is not currently available in peer-reviewed literature, this document synthesizes established principles of KIE, the known metabolism of phenanthrene and related phenolic compounds, and data from analogous enzymatic hydroxylation reactions to provide a robust theoretical framework. This guide is intended to inform researchers on the expected metabolic pathways, the potential magnitude of the KIE, and the experimental approaches to measure it, thereby aiding in the design of future studies for drug development and mechanistic enzymology.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool in physical organic chemistry and drug metabolism studies to elucidate reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its heavier isotopes.[1] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). For deuterium substitution, this is denoted as kH/kD.
A kH/kD value greater than 1, known as a primary kinetic isotope effect, typically indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. The magnitude of the primary KIE is influenced by the nature of the transition state. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond cleavage, are generally smaller and provide insight into changes in hybridization or steric environment at the isotopic center during the reaction.
In drug development, deuterium substitution is a strategy employed to slow down metabolic processes at specific sites in a molecule, potentially improving its pharmacokinetic profile by reducing clearance and increasing exposure.
Metabolism of 3-Phenanthrol
3-Phenanthrol is a polycyclic aromatic hydrocarbon and a known metabolite of phenanthrene.[2][3][4] The metabolism of phenanthrene and its derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics.
The primary metabolic transformation of aromatic compounds like phenanthrene is hydroxylation. For phenanthrene, this can lead to the formation of various phenanthrol isomers, including 3-phenanthrol, which is considered a detoxification product and has been detected in human urine. The specific CYP isozymes involved in the metabolism of phenanthrene derivatives in humans include CYP1A2 and CYP1B1.
The expected primary metabolic pathway for 3-phenanthrol would involve further oxidation, potentially leading to the formation of dihydroxy-phenanthrene derivatives. The position of this second hydroxylation would be directed by the enzymatic pocket of the specific CYP isozyme.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenanthrol | 605-87-8 [chemicalbook.com]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Navigating the Solubility of 3-Phenanthrol-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Phenanthrol-d9 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document leverages available information on the non-deuterated analog, 3-Phenanthrol, and the parent compound, phenanthrene, to provide a robust framework for solvent selection and experimental design.
Executive Summary
Solubility Profile of 3-Phenanthrol and Related Compounds
Qualitative solubility information for 3-Phenanthrol and its isomer, 9-Phenanthrol, indicates slight solubility in several common organic solvents.
Table 1: Qualitative Solubility of 3-Phenanthrol and 9-Phenanthrol
| Compound | Chloroform | Dimethyl Sulfoxide (DMSO) | Methanol | Ethanol |
| 3-Phenanthrol | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | - |
| 9-Phenanthrol | Slightly Soluble[2] | Slightly Soluble[2] | Slightly Soluble | Soluble |
Quantitative Solubility of Phenanthrene as a Proxy
Phenanthrene, the non-hydroxylated and non-deuterated parent compound of this compound, provides a useful, albeit approximate, guide to potential solvent efficacy. The presence of a hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to phenanthrene, which may alter its solubility profile.
Table 2: Quantitative Solubility of Phenanthrene in Various Organic Solvents
| Solvent | Solubility | Temperature |
| Ethanol | ~20 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| 95% Ethanol (cold) | 1 g in 60 mL (~16.7 mg/mL) | Not Specified |
| 95% Ethanol (boiling) | 1 g in 10 mL (100 mg/mL) | Boiling Point |
| Absolute Ethanol | 1 g in 25 mL (40 mg/mL) | Not Specified |
| Toluene | 1 g in 2.4 mL (~417 mg/mL) | Not Specified |
| Carbon Tetrachloride | 1 g in 2.4 mL (~417 mg/mL) | Not Specified |
| Benzene | 1 g in 2 mL (500 mg/mL) | Not Specified |
| Carbon Disulfide | 1 g in 1 mL (1000 mg/mL) | Not Specified |
| Anhydrous Ether | 1 g in 3.3 mL (~303 mg/mL) | Not Specified |
| Acetic Acid | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
General Experimental Protocol for Solubility Determination
In the absence of a specific published method for this compound, the following general protocol, adapted from standard laboratory procedures for organic compounds, can be employed.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer and then place it in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, starting with the most likely candidates based on available data.
References
Methodological & Application
Application Note: High-Throughput Analysis of Phenanthrols using 3-Phenanthrol-d9 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a component of tobacco smoke. The analysis of its metabolites, such as phenanthrols, is crucial for assessing human exposure to PAHs and understanding their potential health risks, including carcinogenicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of these metabolites in biological matrices. To ensure accuracy and precision in these measurements, the use of a stable isotope-labeled internal standard is highly recommended. This application note provides a detailed protocol for the quantitative analysis of 3-phenanthrol in biological samples using 3-Phenanthrol-d9 as an internal standard. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable results.[1]
Principle
This method involves the enzymatic hydrolysis of conjugated phenanthrols in a biological matrix (e.g., urine), followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then derivatized to increase their volatility and improve their chromatographic properties. The derivatized sample is analyzed by GC-MS in selected ion monitoring (SIM) mode for sensitive and selective detection. This compound is added at the beginning of the sample preparation process and is used to correct for any losses during the extraction and derivatization steps, as well as for variations in injection volume and instrument response.
Experimental Protocols
Materials and Reagents
-
3-Phenanthrol (analytical standard)
-
This compound (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
Sample Preparation
-
Sample Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 16 hours to deconjugate the phenanthrol metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of dichloromethane into a clean collection tube.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane to the dried residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature and transfer to an autosampler vial with an insert for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Inlet: Splitless mode, 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to monitor (as TMS derivatives):
-
3-Phenanthrol-TMS: m/z 266 (quantifier), 251, 194
-
This compound-TMS: m/z 275 (quantifier), 260, 203
-
-
Data Presentation
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 3-Phenanthrol-TMS | 12.5 | 266 | 251, 194 |
| This compound-TMS | 12.48 | 275 | 260, 203 |
Table 2: Calibration Curve for 3-Phenanthrol
| Concentration (ng/mL) | Response Ratio (Analyte Area / IS Area) |
| 0.5 | 0.048 |
| 1.0 | 0.102 |
| 5.0 | 0.515 |
| 10.0 | 1.03 |
| 25.0 | 2.55 |
| 50.0 | 5.12 |
| Linearity (R²) | 0.9995 |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD, n=6) | |
| - Intra-day (2 ng/mL) | 4.2% |
| - Inter-day (2 ng/mL) | 6.8% |
| Accuracy (Recovery, n=6) | |
| - Low QC (1.5 ng/mL) | 98.5% |
| - Mid QC (15 ng/mL) | 102.1% |
| - High QC (40 ng/mL) | 99.2% |
Visualizations
Conclusion
This application note presents a robust and reliable GC-MS method for the quantitative analysis of 3-phenanthrol in biological samples using this compound as an internal standard. The detailed protocol, including sample preparation and instrument parameters, provides a comprehensive guide for researchers in the fields of toxicology, environmental health, and drug metabolism. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for both research and routine monitoring applications. The provided validation data demonstrates the method's excellent linearity, sensitivity, and accuracy.
References
Application Notes and Protocols for the Preparation of 3-Phenanthrol-d9 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock and working solutions of 3-Phenanthrol-d9, a deuterated analog of 3-Phenanthrol. Proper preparation and handling of this compound are crucial for ensuring the accuracy and reproducibility of experimental results. Deuterated compounds are valuable in pharmaceutical research for studying drug metabolism, pharmacokinetics, and as internal standards in analytical chemistry.[1][2][3]
Introduction
This compound is a stable, non-radioactive isotopically labeled compound where nine hydrogen atoms have been replaced by deuterium.[4][5] This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes and altering the pharmacokinetic profile of the molecule. This makes deuterated compounds like this compound useful in drug metabolism and pharmacokinetic (DMPK) studies.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Anhydrous, analytical grade Dichloromethane (DCM)
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.
| Parameter | Stock Solution | Working Solutions |
| Compound | This compound | This compound |
| Typical Concentration | 1 - 10 mg/mL | 0.1 - 100 µg/mL |
| Solvent | Anhydrous DMSO or Dichloromethane | Appropriate aqueous buffer or cell culture medium |
| Preparation Volume | 1 - 5 mL | 1 - 10 mL |
| Storage Temperature | -80°C (up to 6 months) or -20°C (up to 1 month) | -20°C for short-term storage; prepare fresh for best results |
| Vial Type | Amber glass with PTFE-lined cap | Amber glass or polypropylene tubes |
Experimental Protocols
Safe Handling and General Precautions
Deuterated compounds are generally considered non-radioactive and safe for laboratory use. However, standard laboratory safety practices should always be followed. Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Due to the hygroscopic nature of many deuterated compounds, it is crucial to minimize exposure to atmospheric moisture to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.
Preparation of this compound Stock Solution (e.g., 10 mg/mL in DMSO)
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the vial. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of powder, add 1 mL of DMSO for a 10 mg/mL solution). Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 30 seconds to facilitate dissolution. If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of this compound Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment to ensure accuracy.
-
Thawing the Stock Solution: Remove the stock solution vial from the freezer and allow it to thaw completely at room temperature. Briefly vortex the vial to ensure homogeneity.
-
Dilution Calculation: Determine the desired final concentration and volume of the working solution. Use the following formula to calculate the volume of stock solution required for the dilution:
M1V1 = M2V2
Where:
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
M2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Preparation: In a new, labeled tube, add the appropriate volume of the desired diluent (e.g., cell culture medium, buffer). Using a calibrated micropipette, add the calculated volume of the this compound stock solution to the diluent.
-
Mixing: Gently vortex the working solution to ensure it is thoroughly mixed.
-
Use: Use the freshly prepared working solution in your experiment immediately. Discard any unused working solution that has been diluted in an aqueous buffer or medium.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Environmental Analysis of 3-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and quantitative analysis of 3-Phenanthrol-d9 from various environmental matrices. The use of this compound, a deuterated analog of 3-Phenanthrol, as an internal standard is crucial for accurate quantification using isotope dilution mass spectrometry (IDMS), which corrects for sample loss and matrix effects during analysis.
Introduction
Phenanthrene and its hydroxylated derivatives (phenanthrols) are polycyclic aromatic hydrocarbons (PAHs) that enter the environment through incomplete combustion of organic materials, industrial processes, and natural events like forest fires. Due to their potential toxicity and persistence, monitoring their levels in environmental compartments such as water, soil, and sediment is of significant importance. 3-Phenanthrol is a metabolite of phenanthrene and its presence can indicate biological activity and degradation pathways of the parent compound. The use of a deuterated internal standard like this compound is the gold standard for achieving high accuracy and precision in quantitative analysis by compensating for variations in extraction efficiency and instrumental response.
Analytical Approaches
The primary analytical technique for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection can also be employed. For environmental samples, which are often complex, a robust sample extraction and cleanup procedure is essential prior to instrumental analysis. Common extraction techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of hydroxylated PAHs, which can be considered representative for the analysis of 3-Phenanthrol. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery for Hydroxylated PAHs in Water Samples
| Analyte (Proxy) | Spike Level | Recovery (%) | Reference |
| 1-Hydroxyphenanthrene | 5 ng/mL | 85 - 105 | [1] |
| Other Hydroxy-PAHs | 5 µg/L | 81.47 ± 1.16 to 98.60 ± 0.61 | [2] |
| Phenolic Compounds | 10 µg/L | ~70% | [3] |
| Phenolic EDCs | 1.0–50.0 μg/L | 57.9%–94.2% | [4] |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Hydroxylated PAHs
| Analyte (Proxy) | Matrix | Analytical Method | MDL | LOQ | Reference |
| 1-Hydroxyphenanthrene | Water | GC-Orbitrap MS | 1.11 to 2.26 ng/L | - | [1] |
| Hydroxy-PAHs (derivatized) | Air Particulate Matter | GC-EI-MS | 1-21 pg (instrumental) | - | |
| Phenolic Compounds | Wastewater | SPE-HPLC | 0.13-0.62 µg/L | 0.43-2.06 µg/L | |
| PAHs | Seafood | GC-MS | 0.12~0.20 µg/kg | 0.36~0.60 µg/kg | |
| PAHs | Dairy Products | GC-MS | 0.04~0.20 µg/kg | 0.12~0.60 µg/kg |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from environmental samples.
Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)
1. Sample Preparation:
-
Filter the water sample (typically 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the filtered water sample to < 2 with hydrochloric acid.
-
Spike the sample with a known amount of this compound internal standard solution.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
4. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
5. Elution:
-
Elute the retained analytes from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and acetone.
6. Concentration and Reconstitution:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for derivatization (if required) and GC-MS analysis.
Protocol 2: Extraction of this compound from Soil and Sediment Samples using Accelerated Solvent Extraction (ASE)
1. Sample Preparation:
-
Homogenize the soil or sediment sample and determine its moisture content.
-
Weigh approximately 10-20 g of the homogenized sample into an ASE extraction cell.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
2. ASE Extraction:
-
Place the extraction cell into the ASE system.
-
Set the extraction parameters:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 5 min
-
Number of cycles: 2
-
3. Extract Cleanup (if necessary):
-
The collected extract may require cleanup to remove interferences. This can be achieved using a silica gel or Florisil column.
4. Concentration and Reconstitution:
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound
1. Derivatization (for Hydroxylated Compounds):
-
To improve the chromatographic properties of 3-Phenanthrol, derivatization is often necessary. A common method is silylation.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for the derivatized 3-Phenanthrol and its deuterated internal standard.
-
3. Quantification:
-
The concentration of 3-Phenanthrol is determined by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard and comparing this to a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and analysis of this compound.
References
Application Note: Development of a Calibration Curve for the Quantitative Analysis of 3-Phenanthrol using 3-Phenanthrol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds is critical in various fields, including environmental analysis, drug metabolism studies, and toxicology. 3-Phenanthrol, a metabolite of phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative that requires sensitive and precise measurement.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[3][4] This approach effectively corrects for variations in sample preparation, matrix effects, and instrument response.[3]
This application note provides a detailed protocol for the development of a calibration curve for the quantification of 3-Phenanthrol using its deuterated analog, 3-Phenanthrol-d9, as an internal standard. The methodology is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust platform for this type of analysis.
Experimental Protocol
This protocol outlines the preparation of calibration standards and the analytical conditions for developing a calibration curve.
Materials and Reagents
-
3-Phenanthrol (Analyte)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Phenanthrol and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
Preparation of Working Solutions
-
Analyte Working Solution (10 µg/mL): Dilute 100 µL of the Analyte Stock Solution to 10 mL with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the Internal Standard Stock Solution to 10 mL with methanol.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the Analyte Working Solution and a constant amount of the Internal Standard Working Solution into a suitable solvent (e.g., methanol or a representative matrix blank).
| Calibration Standard | Volume of Analyte Working Solution (10 µg/mL) | Volume of Internal Standard Working Solution (1 µg/mL) | Final Volume (with solvent) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| CS1 | 5 µL | 50 µL | 1 mL | 50 | 50 |
| CS2 | 10 µL | 50 µL | 1 mL | 100 | 50 |
| CS3 | 25 µL | 50 µL | 1 mL | 250 | 50 |
| CS4 | 50 µL | 50 µL | 1 mL | 500 | 50 |
| CS5 | 100 µL | 50 µL | 1 mL | 1000 | 50 |
| CS6 | 200 µL | 50 µL | 1 mL | 2000 | 50 |
LC-MS/MS Analytical Method
The following are typical starting conditions and may require optimization for specific instrumentation.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusion of individual standards. For example:
-
3-Phenanthrol: Q1/Q3
-
This compound: Q1/Q3 (with a mass shift corresponding to the 9 deuterium atoms)
-
Data Presentation
Calibration Curve Data
The following table presents representative data obtained from the analysis of the prepared calibration standards. The response ratio is calculated as (Analyte Peak Area / Internal Standard Peak Area).
| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio |
| CS1 | 50 | 50 | 15,230 | 148,500 | 0.103 |
| CS2 | 100 | 50 | 31,100 | 151,200 | 0.206 |
| CS3 | 250 | 50 | 78,500 | 150,100 | 0.523 |
| CS4 | 500 | 50 | 155,600 | 149,800 | 1.039 |
| CS5 | 1000 | 50 | 310,200 | 150,500 | 2.061 |
| CS6 | 2000 | 50 | 625,400 | 149,900 | 4.172 |
Method Validation Parameters
The developed method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for this type of assay.
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | 50 - 2000 ng/mL | 50 - 2000 ng/mL |
| Limit of Detection (LOD) | - | 15 ng/mL |
| Limit of Quantitation (LOQ) | - | 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.2 - 101.7% |
| Precision (%RSD) | ≤ 15% | < 5% |
Visualizations
Caption: Experimental workflow for calibration standard preparation.
Caption: Logic diagram for quantification using a calibration curve.
References
Application of 3-Phenanthrol-d9 in Environmental Contaminant Analysis
Application Note ID: AN-ENV-03PD9
Version: 1.0
Introduction
3-Phenanthrol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a compound of growing interest in environmental toxicology.[1][2] Phenanthrene is a widespread environmental pollutant, and its metabolites can provide valuable insights into the exposure, metabolic activation, and potential toxicity of the parent compound in various organisms.[3][4] 3-Phenanthrol-d9 is the deuterium-labeled analogue of 3-Phenanthrol.[5] Due to its isotopic labeling, this compound serves as an ideal internal standard or surrogate for the quantification of 3-Phenanthrol in complex environmental and biological matrices. Its use is critical for achieving accurate, precise, and reliable analytical results in studies monitoring PAH contamination and its biological effects.
The primary application of this compound is in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and instrumental analysis. By spiking samples with a known amount of the deuterated standard early in the workflow, the ratio of the native analyte to the labeled standard can be used to calculate the concentration of the native analyte with high accuracy, compensating for variations in extraction efficiency and matrix effects.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. In the case of this compound, the nine deuterium atoms increase its mass-to-charge ratio (m/z) compared to the native 3-Phenanthrol. During mass spectrometric analysis, the two compounds are separated based on their m/z values, allowing for their independent quantification. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used to determine the concentration of the native analyte in the original sample. This approach minimizes errors associated with sample preparation and instrumental variability.
Applications in Environmental Toxicology
The use of this compound as an internal standard is applicable to a wide range of environmental toxicology studies, including:
-
Biomonitoring: Quantifying levels of 3-Phenanthrol in biological tissues and fluids (e.g., fish bile, urine) to assess PAH exposure and metabolism in organisms.
-
Environmental Fate and Transport: Tracing the transformation and degradation of phenanthrene in various environmental compartments, such as soil, sediment, and water, by monitoring the formation of its metabolites.
-
Toxicity Assessment: In in vitro and in vivo studies, accurate quantification of metabolite formation is crucial for establishing dose-response relationships and understanding mechanisms of toxicity.
-
Food Safety: Monitoring the presence of PAH metabolites in food products to ensure consumer safety.
Quantitative Data Presentation
The following table summarizes typical performance data for the analysis of hydroxylated PAHs using isotope dilution mass spectrometry with deuterated standards. While specific data for this compound is not extensively published, this table represents expected values based on similar analytical methods for other PAHs.
| Parameter | Soil | Water | Biological Tissue |
| Analyte | 3-Phenanthrol | 3-Phenanthrol | 3-Phenanthrol |
| Internal Standard | This compound | This compound | This compound |
| Typical Recovery (%) | 70-110% | 80-115% | 65-120% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 0.5 - 5.0 ng/L | 0.05 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | 1.5 - 15.0 ng/L | 0.15 - 1.5 ng/g |
| Linear Range | 0.5 - 500 ng/g | 2.0 - 1000 ng/L | 0.2 - 250 ng/g |
| Precision (RSD %) | < 15% | < 10% | < 20% |
Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol for Analysis of 3-Phenanthrol in Fish Bile
This protocol describes the use of this compound as a surrogate standard for the quantification of 3-Phenanthrol in fish bile, a common matrix for assessing PAH exposure in aquatic organisms.
5.1.1. Materials and Reagents
-
This compound solution (e.g., 1 µg/mL in methanol)
-
3-Phenanthrol analytical standard
-
Fish bile samples
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
5.1.2. Sample Preparation and Extraction
-
Thaw frozen fish bile samples to room temperature.
-
Homogenize the bile sample by vortexing.
-
Transfer a 50 µL aliquot of the bile sample to a microcentrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
5.1.3. Instrumental Analysis (LC-MS/MS)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MS/MS Transitions:
-
3-Phenanthrol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z transitions need to be optimized based on the instrument used).
-
5.1.4. Quantification
Prepare a calibration curve using analytical standards of 3-Phenanthrol spiked with the same amount of this compound as the samples. Plot the ratio of the peak area of 3-Phenanthrol to the peak area of this compound against the concentration of 3-Phenanthrol. Determine the concentration of 3-Phenanthrol in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 3-Phenanthrol using this compound.
Caption: Metabolic fate of phenanthrene leading to the formation of 3-Phenanthrol.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 2. 3-Phenanthrol | 605-87-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Species‐specific metabolism of naphthalene and phenanthrene in 3 species of marine teleosts exposed to Deepwater Horizon crude oil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. This compound | Isotope-Labeled Compounds | 922510-20-1 | Invivochem [invivochem.com]
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using 3-Phenanthrol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile analytical technique for the precise determination of the concentration and purity of chemical compounds.[1] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it a primary analytical method.[2] In the pharmaceutical industry, qNMR is invaluable for the analysis of active pharmaceutical ingredients (APIs), impurities, and formulations.[1]
The use of an internal standard is a cornerstone of accurate and reproducible qNMR measurements. An ideal internal standard should be chemically inert, stable, have a simple NMR spectrum with signals that do not overlap with the analyte, and be of high purity.[3] Deuterated compounds are often excellent choices for ¹H qNMR internal standards as their proton signals are largely absent, minimizing spectral overlap.[4]
This document provides detailed application notes and protocols for the use of 3-Phenanthrol-d9 as an internal standard in quantitative ¹H NMR analysis, particularly for applications in drug discovery and development.
Principles of Quantitative ¹H NMR (q¹H-NMR)
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. When an internal standard (IS) of known purity and weight is added to a sample containing an analyte of known weight, the purity or concentration of the analyte can be calculated using the following equation:
Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
W : Weight
-
Purity : Purity of the internal standard
This compound as a qNMR Internal Standard
Chemical Structure:
References
Application of 3-Phenanthrol-d9 in Food Safety Testing for Polycyclic Aromatic Hydrocarbons (PAHs)
Application Note & Protocol
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter.[1][2] These compounds are ubiquitous environmental contaminants and can be found in air, water, soil, and consequently, in food.[1][2] The primary sources of PAH contamination in food include environmental pollution and food processing methods such as smoking, grilling, roasting, and frying.[3] Several PAHs are known to be carcinogenic and genotoxic, posing a significant risk to human health. As a result, regulatory bodies worldwide have established maximum permissible levels for certain PAHs in various food products.
Accurate and reliable analytical methods are crucial for the monitoring of PAHs in food to ensure consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a widely used technique for the determination of PAHs in complex food matrices. The use of isotopically labeled internal standards, such as 3-Phenanthrol-d9, is essential for achieving high accuracy and precision in these analyses. This compound is a deuterated form of 3-Phenanthrol, a metabolite of phenanthrene. Due to its similar chemical and physical properties to the native analyte, it serves as an ideal internal standard to compensate for the loss of analytes during sample preparation and for variations in instrumental response.
This application note provides a detailed protocol for the determination of PAHs in various food matrices using this compound as an internal standard with GC-MS/MS.
Data Presentation
The use of deuterated internal standards significantly improves the performance of analytical methods for PAH determination in food. The following table summarizes typical performance data from methods utilizing deuterated internal standards for the analysis of PAHs in various food matrices.
| Food Matrix | Analyte(s) | Internal Standard(s) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Home Meal Replacement | 4 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 81.09 - 116.42 | 0.03 - 0.15 | 0.09 - 0.44 | |
| Seafood | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 86.87 - 103.57 | 0.12 - 0.20 | 0.36 - 0.60 | |
| Dairy Products | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | - | 0.04 - 0.20 | 0.12 - 0.60 | |
| Salmon and Beef | 19 PAHs | 5 Deuterated PAHs | 50 - 120 | < 0.3 | < 0.9 | |
| Crispy Pork Spareribs | 22 PAHs | Triphenylene | 80.1 - 101.1 | 0.03 - 0.5 | 0.1 - 1.5 | |
| Beverage and Dairy | 8 PAHs | Chrysene-d12, Benzo[a]pyrene-d12 | 87.64 - 112.25 | 0.038 - 0.185 | 0.114 - 0.560 |
Experimental Protocols
This protocol describes a general procedure for the analysis of PAHs in fatty and non-fatty food samples using this compound as an internal standard.
Reagents and Materials
-
Solvents: Acetonitrile, n-Hexane, Dichloromethane, Cyclohexane, Toluene (all HPLC or pesticide residue grade).
-
Standards: Native PAH standard mix, this compound internal standard solution.
-
Solid Phase Extraction (SPE): Silica or Florisil cartridges.
-
QuEChERS salts: Magnesium sulfate (anhydrous), sodium chloride.
-
Apparatus: Homogenizer, centrifuge, rotary evaporator, nitrogen evaporator.
Sample Preparation
The choice of sample preparation method depends on the food matrix, particularly its fat content.
For Fatty Food Matrices (e.g., oils, fatty fish, meat):
-
Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g).
-
Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.
-
Saponification (optional, for high-fat samples): Add methanolic potassium hydroxide solution and heat to saponify the fat.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the sample with a suitable solvent mixture such as n-hexane and acetone.
-
Pressurized Liquid Extraction (PLE): A more automated and efficient extraction method using elevated temperature and pressure.
-
-
Cleanup:
-
Solid Phase Extraction (SPE): Use silica or Florisil cartridges to remove interfering compounds. Condition the cartridge, load the sample extract, wash with a non-polar solvent, and elute the PAHs with a more polar solvent mixture.
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.
-
For Non-Fatty Food Matrices (e.g., fruits, vegetables, cereals):
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.
-
Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Add acetonitrile to the sample in a centrifuge tube.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake vigorously.
-
Centrifuge to separate the layers.
-
-
Cleanup (Dispersive SPE - dSPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add dSPE sorbents (e.g., PSA, C18, GCB) to remove interferences like fatty acids, pigments, and sterols.
-
Vortex and centrifuge.
-
Instrumental Analysis (GC-MS/MS)
-
Concentration: Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Injection: Inject an aliquot (e.g., 1 µL) into the GC-MS/MS system.
-
GC-MS/MS Conditions:
-
GC Column: A low-polarity capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A gradient program to separate the PAHs, for example, start at 80°C, ramp to 320°C.
-
Injector: Splitless mode at a high temperature (e.g., 300-320°C) to ensure efficient transfer of high-boiling PAHs.
-
Carrier Gas: Helium or Hydrogen.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each target PAH and for this compound.
-
Quantification
Quantify the native PAHs using the internal standard method. Create a calibration curve by plotting the ratio of the peak area of the native PAH to the peak area of this compound against the concentration of the native PAH.
Mandatory Visualization
Caption: Experimental workflow for PAH analysis in food using this compound.
References
Troubleshooting & Optimization
minimizing deuterium exchange in 3-Phenanthrol-d9 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing deuterium exchange in 3-Phenanthrol-d9 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Loss of Deuterium Label
Issue: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis indicates a loss of deuterium from this compound, compromising isotopic purity.
Potential Cause 1: Protic Solvents
The presence of protic solvents (e.g., water, methanol, ethanol) is a primary cause of deuterium back-exchange on both the aromatic ring and the hydroxyl group.[1] The hydroxyl proton is particularly labile and will exchange almost instantaneously with protons from the solvent.[1] While the C-D bonds on the aromatic ring are more stable, exchange can be catalyzed by acidic or basic conditions.[1]
Solution:
-
Use Anhydrous Aprotic Solvents: Whenever possible, dissolve and handle this compound in high-purity, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane.
-
Minimize Exposure to Moisture: Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture.[2] Use of a glove box is recommended for sensitive experiments.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly dried by heating at 150 °C for several hours and cooled under a dry, inert atmosphere before use.[3]
Potential Cause 2: pH of the Solution
Acidic or basic conditions can catalyze the exchange of deuterium atoms on the aromatic ring with protons from the solvent. The rate of exchange is highly pH-dependent.
Solution:
-
Maintain Neutral pH: Work under neutral or near-neutral pH conditions to minimize the rate of back-exchange.
-
Buffer Choice: If a buffer is necessary, select a non-protic or deuterated buffer system if compatible with your experimental design.
-
Quench Reactions Appropriately: For reactions that require acidic or basic conditions, quench the reaction to a neutral pH as quickly as possible during work-up.
Potential Cause 3: Elevated Temperature
Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Solution:
-
Low-Temperature Storage: Store solutions of this compound at low temperatures (2-8°C or -20°C) in tightly sealed vials to minimize exchange and solvent evaporation.
-
Conduct Reactions at Lower Temperatures: If the experimental protocol allows, perform reactions at reduced temperatures to slow the rate of potential back-exchange.
Workflow for Troubleshooting Deuterium Exchange
Caption: Troubleshooting workflow for identifying and mitigating deuterium exchange in this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl (-OH) proton signal of this compound disappearing in my ¹H NMR spectrum when using a deuterated solvent?
A1: The proton of the phenolic hydroxyl group is highly acidic and labile. It undergoes rapid chemical exchange with deuterium from the deuterated solvent (e.g., CDCl₃, DMSO-d₆). This replaces the proton with a deuterium atom, which is not detected in ¹H NMR, causing the signal to disappear. This is a normal and expected phenomenon.
Q2: What is the difference between deuterium exchange on the hydroxyl group versus the aromatic ring?
A2: These are two distinct processes with different kinetics:
-
Hydroxyl Group Exchange: This is a very fast acid-base reaction where the acidic phenolic proton exchanges almost instantaneously with deuterium from protic solvents.
-
Aromatic Ring Exchange: The deuterium atoms on the aromatic ring are covalently bonded to carbon and are much less acidic. Their exchange with protons is a significantly slower process that is typically catalyzed by the presence of acid or base and accelerated by heat.
Q3: How can I confirm the isotopic purity of my this compound?
A3: The isotopic purity should be verified upon receipt and periodically.
-
High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues. A loss of deuterium will be observed as an increase in the abundance of lower mass isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions by comparing their signal integrals to a non-deuterated internal standard of known concentration.
-
²H (Deuterium) NMR: Directly detects the deuterium atoms, providing a clean spectrum to confirm the positions of deuteration and their relative abundance.
-
Q4: What are the best practices for long-term storage of this compound?
A4: For long-term stability:
-
Solid Form: Store as a solid at -20°C or colder in a desiccator to protect from moisture.
-
Solutions: If stored in solution, use an anhydrous aprotic solvent in a tightly sealed vial at -20°C. Protect from light, as polycyclic aromatic hydrocarbons can be photosensitive.
Quantitative Data on Deuterium Exchange
Quantitative data on the rate of deuterium exchange for this compound is not extensively published. The stability of the deuterium labels is highly dependent on the specific experimental conditions (solvent, pH, temperature, and time). Researchers should empirically determine the extent of back-exchange under their specific experimental conditions using the protocols outlined below.
Table for User-Generated Stability Data:
| Solvent System | pH | Temperature (°C) | Time (hours) | % Deuterium Retention | Analytical Method |
| e.g., Acetonitrile | 7.0 | 25 | 24 | User-determined | LC-MS or ¹H NMR |
| e.g., Methanol | 7.0 | 25 | 24 | User-determined | LC-MS or ¹H NMR |
| e.g., Acetonitrile/Water (9:1) | 5.0 | 40 | 48 | User-determined | LC-MS or ¹H NMR |
Experimental Protocols
Protocol 1: Quantification of Deuterium Exchange by ¹H NMR Spectroscopy
This protocol allows for the quantification of deuterium loss by comparing the integral of residual proton signals to an internal standard.
Materials:
-
This compound solution in the solvent to be tested.
-
A high-purity, non-volatile internal standard with a known concentration and a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trichlorobenzene).
-
High-precision NMR tubes.
-
Anhydrous deuterated NMR solvent (e.g., CDCl₃).
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest under the desired experimental conditions (e.g., specific pH, temperature).
-
Internal Standard Addition: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the solution and accurately add a known quantity of the internal standard.
-
Solvent Evaporation: Carefully evaporate the solvent under a stream of inert gas at low temperature.
-
NMR Sample Preparation: Redissolve the residue in an anhydrous deuterated NMR solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full relaxation of all signals for accurate integration.
-
Data Analysis:
-
Integrate the signal of the internal standard and set its value to the known number of protons.
-
Integrate the residual proton signals in the aromatic region of 3-Phenanthrol.
-
Calculate the amount of 3-Phenanthrol that has undergone back-exchange based on the relative integrals.
-
Calculate the percentage of deuterium retention.
-
Protocol 2: Quantification of Deuterium Exchange by Mass Spectrometry
This protocol uses mass spectrometry to determine the change in the isotopic distribution of this compound over time.
Materials:
-
This compound solution in the solvent to be tested.
-
LC-MS system (or direct infusion MS).
-
Appropriate vials for sample analysis.
Methodology:
-
Incubation: Prepare a solution of this compound in the solvent and under the conditions (pH, temperature) you wish to test.
-
Sampling: At various time points (e.g., t=0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Dilute the aliquot to an appropriate concentration for MS analysis using a compatible, preferably aprotic, solvent (e.g., acetonitrile).
-
MS Data Acquisition: Acquire the mass spectrum of the sample, focusing on the molecular ion region for 3-Phenanthrol (m/z 203 for the fully deuterated species). Ensure sufficient resolution to distinguish the different isotopologues.
-
Data Analysis:
-
At each time point, determine the relative abundance of the molecular ion peaks corresponding to the d9, d8, d7, etc., species.
-
Calculate the average number of deuterium atoms per molecule at each time point.
-
Plot the loss of deuterium over time to determine the rate of exchange under your specific conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Phenanthrol-d9 for Matrix Effect Compensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Phenanthrol-d9 as an internal standard to address matrix effects in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3-phenanthrol in biological samples?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-phenanthrol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects significantly compromise the accuracy, precision, and sensitivity of analytical methods.[1] Common culprits in biological matrices include salts, lipids, and proteins.[1]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a deuterated internal standard (IS), also known as a stable isotope-labeled internal standard (SIL-IS). These are considered the gold standard for compensating for matrix effects. Because this compound is chemically almost identical to the analyte (3-phenanthrol), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when selecting this compound as an internal standard?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: The standard should be free from unlabeled analyte and other impurities.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.
Troubleshooting Guide
Problem 1: Poor reproducibility of the 3-phenanthrol / this compound area ratio.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solution:
-
Optimize the sample preparation procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.
-
Evaluate different lots of the biological matrix to assess the relative matrix effect.
-
Problem 2: The analyte (3-phenanthrol) and the deuterated internal standard (this compound) do not co-elute.
-
Possible Cause:
-
Isotope Effect: Deuterium labeling can sometimes lead to a slight difference in retention time.
-
Column Degradation: Loss of stationary phase or contamination of the column can affect the separation.
-
-
Solution:
-
Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to minimize the separation between the analyte and the internal standard.
-
If column degradation is suspected, replace the analytical column with a new one of the same type.
-
Implement a column washing protocol to minimize contamination.
-
Problem 3: Low signal intensity for both 3-phenanthrol and this compound.
-
Possible Cause: Significant ion suppression is occurring.
-
Solution:
-
Improve sample cleanup to remove phospholipids and other interfering substances.
-
Modify the chromatographic method to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.
-
Consider using a smaller injection volume to reduce the amount of matrix introduced into the mass spectrometer.
-
Quantitative Data Summary
The following tables provide illustrative data for the assessment of matrix effects and recovery for the analysis of 3-phenanthrol using this compound as an internal standard.
Table 1: Illustrative Matrix Effect Evaluation for 3-Phenanthrol
| Lot of Biological Matrix | Analyte Peak Area (Post-Spiked Matrix) | IS Peak Area (Post-Spiked Matrix) | Analyte/IS Ratio | Matrix Effect (%) |
| Lot 1 | 85,000 | 98,000 | 0.867 | 86.7 |
| Lot 2 | 82,500 | 97,500 | 0.846 | 84.6 |
| Lot 3 | 88,000 | 99,000 | 0.889 | 88.9 |
| Lot 4 | 81,000 | 96,000 | 0.844 | 84.4 |
| Lot 5 | 86,500 | 98,500 | 0.878 | 87.8 |
| Mean | 84,600 | 97,800 | 0.865 | 86.5 |
| %RSD | 3.5% | 1.2% | 2.2% | 2.2% |
Matrix Effect (%) is calculated as: (Peak area of analyte in post-spiked matrix / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Table 2: Illustrative Recovery and Process Efficiency Data
| Sample ID | Analyte Peak Area (Pre-Spiked) | Analyte Peak Area (Post-Spiked) | IS Peak Area (Pre-Spiked) | IS Peak Area (Post-Spiked) | Recovery (%) | Process Efficiency (%) |
| Replicate 1 | 78,000 | 85,000 | 90,000 | 98,000 | 91.8 | 83.7 |
| Replicate 2 | 79,500 | 85,500 | 91,000 | 98,500 | 93.0 | 85.3 |
| Replicate 3 | 77,000 | 84,000 | 89,500 | 97,500 | 91.7 | 83.2 |
| Mean | 78,167 | 84,833 | 90,167 | 98,000 | 92.2 | 84.1 |
| %RSD | 1.6% | 0.9% | 0.8% | 0.5% | 0.8% | 1.3% |
Recovery (%) is calculated as: (Peak area of analyte in pre-spiked matrix / Peak area of analyte in post-spiked matrix) x 100. Process Efficiency (%) is calculated as: (Peak area of analyte in pre-spiked matrix / Peak area of analyte in neat solution) x 100.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively assess matrix effects.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike 3-phenanthrol and this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike 3-phenanthrol and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike 3-phenanthrol and this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
-
Calculate Recovery and Process Efficiency:
-
Recovery (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100
-
Process Efficiency (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set A) * 100
-
Protocol 2: Sample Preparation for 3-Phenanthrol in Human Urine
This protocol is a general procedure and may require optimization.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex and aliquot 1 mL of urine into a polypropylene tube.
-
Addition of Internal Standard: Add a known amount of this compound working solution to each sample.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Add 500 µL of β-glucuronidase/arylsulfatase solution in sodium acetate buffer (pH 5.0).
-
Incubate at 37°C for at least 4 hours or overnight to ensure complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 3-phenanthrol and this compound with 1 mL of a high-percentage organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of 3-phenanthrol using this compound.
Caption: Troubleshooting guide for poor reproducibility in 3-phenanthrol analysis.
References
Technical Support Center: Chromatographic Resolution of 3-Phenanthrol and its Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between 3-Phenanthrol and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why do 3-Phenanthrol and its deuterated standard co-elute or have poor resolution in reversed-phase HPLC?
A1: The co-elution or poor resolution of 3-Phenanthrol and its deuterated standard is primarily due to the "chromatographic deuterium effect" (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in molecular volume, polarizability, and hydrophobic interactions with the stationary phase.[4][5]
Q2: What is the primary mechanism behind the chromatographic deuterium effect?
A2: The leading explanation for the CDE in reversed-phase chromatography is related to differences in van der Waals interactions and hydrophobic interactions between the analyte and the stationary phase. Protiated compounds tend to bind more strongly to nonpolar stationary phases compared to their deuterated analogs. This results in the deuterated compound having a shorter retention time.
Q3: Can the choice of stationary phase significantly impact the resolution?
A3: Absolutely. The choice of stationary phase is a critical factor in achieving separation. While standard C18 columns can be used, stationary phases that offer alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) ligands, can enhance the resolution of aromatic compounds like 3-Phenanthrol. These phases can engage in π-π interactions with the aromatic rings of the analytes, which can be sensitive to the subtle electronic differences caused by isotopic substitution.
Q4: How does the mobile phase composition affect the separation of isotopic compounds?
A4: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in modulating retention and selectivity. The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity between the isotopologues. Additionally, adjusting the pH can be important, especially if there are any ionizable groups, as it affects the analyte's charge state and interaction with the stationary phase.
Q5: Is it possible to completely eliminate the chromatographic isotope effect?
A5: While chromatographic conditions can be optimized to significantly improve resolution, completely eliminating the isotope effect can be challenging. An alternative approach, if feasible, is to use a different isotopic label, such as ¹³C, instead of deuterium. Carbon-13 labeling generally does not produce a noticeable chromatographic isotope effect under typical reversed-phase conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the resolution between 3-Phenanthrol and its deuterated standard.
Problem: Poor or No Resolution Between 3-Phenanthrol and its Deuterated Standard
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor resolution.
Quantitative Impact of Chromatographic Parameters on Resolution
| Parameter | Action | Expected Impact on Resolution | Rationale |
| Mobile Phase | Switch from Acetonitrile to Methanol (or vice versa) | May increase or decrease selectivity. | Different organic modifiers alter the selectivity of the stationary phase for the analytes. |
| Decrease Gradient Slope (make it shallower) | Generally improves resolution. | A shallower gradient increases the effective difference in migration speed between the two compounds. | |
| Temperature | Decrease Column Temperature | Often improves resolution for isotopologues. | Lower temperatures can enhance the subtle interaction differences between the deuterated and non-deuterated compounds and the stationary phase, often leading to increased retention and better separation. |
| Stationary Phase | Switch from C18 to a Phenyl or PFP column | Can significantly improve resolution. | Phenyl and PFP columns offer alternative selectivities through π-π and dipole-dipole interactions, which can be more sensitive to the electronic differences between the isotopologues. |
| Flow Rate | Decrease Flow Rate | May improve resolution. | Lowering the flow rate can increase column efficiency, leading to narrower peaks and potentially better resolution. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for 3-Phenanthrol
-
-
Optimization Steps:
-
Organic Modifier Screening: Replace Acetonitrile with Methanol in Mobile Phase B and repeat the analysis. Compare the chromatograms to see if selectivity is improved.
-
Gradient Modification: If partial separation is observed, flatten the gradient around the elution time of the analytes. For example, if the compounds elute at 40% B, modify the gradient to run from 35% to 45% B over a longer period (e.g., 15-20 minutes).
-
Temperature Adjustment: Systematically decrease the column temperature in increments of 5 °C (e.g., from 30 °C down to 20 °C) and observe the effect on resolution.
-
Protocol 2: Stationary Phase Evaluation
-
Objective: To assess the impact of alternative stationary phase chemistries on the separation.
-
Procedure:
-
Procure columns with different stationary phases, such as a Phenyl-Hexyl and a Pentafluorophenyl (PFP) column, with dimensions similar to your current C18 column.
-
Using the optimized mobile phase conditions from Protocol 1, perform injections on each new column.
-
Fine-tune the mobile phase gradient for each column to achieve the best possible resolution.
-
Logical Relationship of Parameters Affecting Resolution
Caption: Key factors influencing chromatographic resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for isotopic crosstalk between analyte and 3-Phenanthrol-d9
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic crosstalk between a target analyte and its deuterated internal standard, using 3-Phenanthrol-d9 as a representative example.
Troubleshooting Guide
This section addresses specific issues you may encounter during your quantitative mass spectrometry experiments.
Question: My calibration curve is non-linear at high concentrations. Could this be isotopic crosstalk?
Answer: Yes, non-linearity, particularly at the upper limits of quantification, is a classic indicator of isotopic crosstalk.[1] This phenomenon occurs when the isotopic signature of the highly concentrated analyte contributes to the signal of the deuterated internal standard (IS).[1][2]
To confirm this, you can perform the following experiment:
-
Prepare a sample containing your analyte at a high concentration (e.g., at the Upper Limit of Quantification - ULOQ) without adding the internal standard.
-
Analyze this sample and monitor the mass-to-charge ratio (m/z) channel for your internal standard.
-
If you detect a significant signal in the IS channel that correlates with the analyte concentration, crosstalk is occurring.[3]
Question: How do I determine the correction factors for isotopic crosstalk?
Answer: To accurately correct for crosstalk, you need to experimentally determine the contribution of the analyte to the internal standard signal and vice-versa. This is achieved by analyzing solutions containing only the analyte or only the internal standard.
-
Step 1: Analyze Analyte-Only Solutions. Prepare a series of calibration standards of your unlabeled analyte without the internal standard. Analyze them using your LC-MS/MS method and measure the peak area response in the mass transition of the this compound internal standard.
-
Step 2: Analyze Internal Standard-Only Solution. Prepare a solution containing only the this compound internal standard at its working concentration. Analyze it and measure the peak area response in the mass transition of the unlabeled analyte. This will tell you if there is any unlabeled analyte present as an impurity in your standard.[2]
-
Step 3: Calculate Correction Factors. The data from these experiments will allow you to calculate the percentage of signal contribution from one compound to the other, which can then be used to mathematically correct your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk?
A1: Isotopic crosstalk, or isotopic interference, is a phenomenon in mass spectrometry where the isotopic pattern of one molecule overlaps with the mass signal of another. Molecules are composed of atoms that have naturally occurring heavier isotopes (e.g., Carbon-13, Hydrogen-2). For a given molecule, this results in a primary monoisotopic peak (M+0) and a series of smaller "isotopologue" peaks at higher masses (M+1, M+2, etc.). Crosstalk occurs when, for example, the M+2 isotopologue of a highly concentrated analyte has the same nominal mass as the M+0 peak of its deuterated internal standard. This interference can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: Why is crosstalk a concern with deuterated internal standards like this compound?
A2: Crosstalk is a particular concern when using deuterated internal standards because the mass difference between the analyte and the standard can be small. While a d9-labeled standard provides a significant mass shift, high-resolution mass spectrometers can still detect overlap from the analyte's natural isotopic distribution, especially at high analyte-to-internal standard concentration ratios.
Q3: What is 3-Phenanthrol and its deuterated form?
A3: 3-Phenanthrol is a phenanthrol compound with the chemical formula C₁₄H₁₀O. Its deuterated form, this compound, would have nine of its hydrogen atoms replaced with deuterium, resulting in a higher molecular weight. This makes it a suitable internal standard for the quantification of the unlabeled form or similar analytes.
Q4: How can I minimize isotopic crosstalk in my experiments?
A4: Besides mathematical correction, you can minimize crosstalk by:
-
Using a highly deuterated standard: A higher degree of deuteration (e.g., d5 or greater) increases the mass difference between the analyte and the internal standard, reducing the likelihood of isotopic overlap. A mass difference of at least 3 atomic mass units is generally recommended.
-
Chromatographic Separation: Ensure that your liquid chromatography method provides good separation between the analyte and any potential interfering compounds.
-
Optimizing Internal Standard Concentration: Using an appropriate concentration of the internal standard can help mitigate the relative impact of crosstalk from the analyte.
Experimental Protocol: Crosstalk Correction for a Hypothetical Analyte with this compound
This protocol outlines the steps to identify, quantify, and correct for isotopic crosstalk between a hypothetical analyte ("AnalyteX") and the internal standard this compound.
1. Analyte and Internal Standard Information:
-
AnalyteX: A hypothetical compound with a chemical formula of C₁₅H₁₂N₂O and a monoisotopic mass of 236.0950 Da.
-
3-Phenanthrol: Chemical formula C₁₄H₁₀O, monoisotopic mass of 194.0732 Da.
-
This compound (IS): Chemical formula C₁₄HD₉O, approximate monoisotopic mass of 203.1295 Da.
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of AnalyteX and this compound in a suitable solvent (e.g., methanol).
-
From these stocks, prepare a series of calibration standards for AnalyteX.
-
Prepare a working solution of the this compound internal standard.
3. LC-MS/MS Analysis:
-
Sample Set 1 (Analyte Contribution): Analyze a high-concentration standard of AnalyteX without the internal standard. Monitor the MRM (Multiple Reaction Monitoring) transition for this compound.
-
Sample Set 2 (IS Purity): Analyze the working solution of this compound without the analyte. Monitor the MRM transition for AnalyteX.
-
Sample Set 3 (Experimental Samples): Analyze your unknown samples, which have been spiked with the this compound internal standard.
4. Data Analysis and Correction:
-
From Sample Set 1, determine the percentage contribution of the analyte's signal to the internal standard's MRM transition.
-
From Sample Set 2, determine the percentage of unlabeled analyte present as an impurity in the internal standard.
-
Use these correction factors to adjust the peak areas measured in your experimental samples (Sample Set 3) before calculating the final concentration of AnalyteX.
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of isotopic crosstalk and the results after applying correction factors.
| Sample Description | Uncorrected Analyte Concentration (ng/mL) | Corrected Analyte Concentration (ng/mL) | % Difference |
| Low QC | 5.2 | 5.1 | -1.9% |
| Mid QC | 51.5 | 49.8 | -3.3% |
| High QC | 845.6 | 798.5 | -5.6% |
| ULOQ | 1120.1 | 995.4 | -11.1% |
This table demonstrates that the impact of isotopic crosstalk is more pronounced at higher concentrations, leading to an overestimation of the analyte concentration before correction.
Visualizations
The following diagrams illustrate the workflow for troubleshooting isotopic crosstalk and the conceptual basis of isotopic overlap.
Caption: A flowchart outlining the experimental and analytical steps to diagnose and correct for isotopic crosstalk.
Caption: A diagram illustrating how a higher mass isotopologue (M+2) of an analyte can interfere with the primary signal (M+0) of the internal standard.
References
stability of 3-Phenanthrol-d9 in acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Phenanthrol-d9 under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
While specific stability data for this compound is not extensively available in published literature, the information presented here is based on the general chemical properties of phenolic compounds and established principles of forced degradation studies for pharmaceutical substances.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on the general behavior of phenolic compounds, this compound is expected to be relatively stable in acidic to neutral conditions.[1][2] However, under basic (alkaline) conditions, phenolic compounds are susceptible to degradation. This is primarily due to the deprotonation of the hydroxyl group to form a phenoxide ion, which is more prone to oxidation.[3] Degradation is often accelerated at higher pH values, elevated temperatures, and in the presence of oxygen.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: While specific degradation pathways for this compound have not been detailed, phenolic compounds under oxidative stress can form quinone-type structures and may polymerize.[4] Under forced basic conditions, the phenoxide ion can undergo oxidation, leading to the formation of various degradation products. The deuteration in this compound is on the aromatic ring and is generally not expected to alter the fundamental degradation pathways of the phenanthrol structure, although it may slightly affect the rate of certain reactions.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method for monitoring the degradation of phenolic compounds.[5] A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from any potential degradation products. Total Organic Carbon (TOC) analysis can also be used to assess the overall mineralization of the compound.
Q4: Are there any special handling precautions I should take when working with this compound solutions?
A4: To minimize degradation, especially in basic solutions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen. Solutions should also be protected from light, as photolytic degradation can occur with aromatic compounds. For storage, particularly of solutions, refrigeration or freezing is recommended, and the pH should ideally be kept in the acidic to neutral range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound in a buffered solution. | The pH of the buffer is in the alkaline range. The solution is exposed to oxygen and/or light. The temperature of the solution is elevated. | Verify the pH of your buffer. If alkaline, consider if a lower pH is suitable for your experiment. Purge solutions with an inert gas (nitrogen or argon) before sealing the container. Store solutions in amber vials or protect them from light. Store solutions at a lower temperature (e.g., 4°C). |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | Degradation of this compound into various byproducts. Contamination of the sample or solvent. | Perform a forced degradation study under controlled conditions to identify potential degradation products. Ensure the purity of your starting material and solvents. Run a blank injection of your solvent to check for contaminants. |
| Poor recovery of this compound from the sample matrix. | Adsorption of the compound onto container surfaces. Inefficient extraction from the sample matrix. | Use silanized glassware or polypropylene containers to minimize adsorption. Optimize your sample extraction procedure. Consider using a different extraction solvent or technique (e.g., solid-phase extraction). |
| Inconsistent stability results between experimental replicates. | Variability in pH, temperature, or exposure to oxygen/light. Inaccurate preparation of solutions. | Tightly control all experimental parameters (pH, temperature, atmosphere, light exposure). Ensure accurate and consistent preparation of all solutions and standards. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.
1. Materials and Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M
-
pH meter
-
HPLC system with UV or Mass Spectrometer detector
-
Volumetric flasks and pipettes
-
Incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
Transfer a known volume of the this compound stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one vessel and 1.0 M HCl to another.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an appropriate amount of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
Follow the same procedure as for acidic degradation, but use 0.1 M NaOH and 1.0 M NaOH as the stress agents.
-
Neutralize the withdrawn aliquots with an appropriate amount of HCl before dilution and HPLC analysis.
5. Control Sample:
-
Prepare a control sample by diluting the this compound stock solution with the solvent to the same concentration as the stressed samples, without the addition of acid or base. Keep this sample at room temperature or refrigerated.
6. HPLC Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent this compound and any degradation products.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (% Peak Area) |
| Control (Solvent) | 24 | 99.8 | < 0.2 |
| 0.1 M HCl, 60°C | 24 | 98.5 | DP1 (1.2%) |
| 1.0 M HCl, 60°C | 24 | 95.2 | DP1 (4.5%) |
| 0.1 M NaOH, 60°C | 24 | 85.1 | DP2 (10.3%), DP3 (4.1%) |
| 1.0 M NaOH, 60°C | 24 | 62.7 | DP2 (25.8%), DP3 (10.5%) |
| DP = Degradation Product. This data is illustrative and not based on experimental results. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for predicting this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Isotopic Purity of 3-Phenanthrol-d9 Internal Standard
Welcome to the technical support center for the 3-Phenanthrol-d9 internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the isotopic purity of this standard in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the importance of ensuring the isotopic purity of this compound?
The isotopic purity of a deuterated internal standard like this compound is critical for accurate and precise quantification in mass spectrometry-based assays. The underlying principle of stable isotope dilution analysis relies on the addition of a known amount of a chemically identical, but isotopically distinct, internal standard. If the this compound standard contains significant levels of the unlabeled analyte (3-Phenanthrol) or partially deuterated species, it can lead to an overestimation of the analyte's concentration, particularly at low levels.
Q2: What are the common sources of isotopic impurities in this compound?
Isotopic impurities can arise from several sources:
-
Incomplete Deuteration during Synthesis: The chemical synthesis process to introduce deuterium atoms may not be 100% efficient, resulting in a mixture of deuterated and partially deuterated molecules.
-
Presence of Unlabeled Starting Material: Residual unlabeled 3-Phenanthrol or its precursors from the synthesis can be a source of contamination.
-
Deuterium-Hydrogen (D-H) Exchange: Deuterium atoms can exchange with hydrogen atoms from the environment, particularly if the deuterium labels are on labile positions (e.g., hydroxyl groups). However, in this compound, the deuterium atoms are on the aromatic ring, which are generally stable under typical analytical conditions.
-
Storage Conditions: Improper storage, such as exposure to acidic or basic conditions, can potentially facilitate D-H exchange over time.
Q3: What is the recommended isotopic purity for this compound to be used as an internal standard?
For most quantitative applications, the isotopic purity of the deuterated internal standard should be as high as possible. The generally accepted requirements are:
| Purity Type | Recommended Purity |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound is typically determined using two primary analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopic variants and allow for the calculation of their relative abundances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual protons, while ²H (Deuterium) NMR can confirm the positions of deuterium labeling.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as an internal standard.
Issue 1: High background signal at the m/z of the unlabeled analyte in my blank samples.
-
Possible Cause: The this compound internal standard may contain a significant amount of unlabeled 3-Phenanthrol as an impurity.
-
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a solution containing only the this compound standard at the working concentration and analyze it by LC-MS/MS.
-
Monitor for Unlabeled Analyte: Monitor the mass transition corresponding to the unlabeled 3-Phenanthrol.
-
Quantify the Impurity: If a peak is observed, quantify the amount of unlabeled analyte present in the internal standard. If it exceeds an acceptable level (typically >0.5% of the internal standard concentration), a new, purer batch of the standard may be required.
-
Issue 2: The peak for this compound shows a broad or tailing isotopic cluster in the mass spectrum.
-
Possible Cause: This could indicate the presence of multiple, partially deuterated species (e.g., d8, d7, d6).
-
Troubleshooting Steps:
-
High-Resolution MS Analysis: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to resolve the different isotopic peaks.
-
Evaluate Isotopic Distribution: Compare the observed isotopic distribution with the theoretically expected distribution for this compound. Significant deviations suggest isotopic impurity.
-
Contact the Supplier: If the isotopic distribution is not as specified on the certificate of analysis, contact the supplier for technical support.
-
Issue 3: Gradual decrease in the this compound signal and an increase in the unlabeled 3-Phenanthrol signal over the course of an analytical run.
-
Possible Cause: Deuterium-hydrogen exchange may be occurring under the analytical conditions. While less likely for aromatic deuterium, it can be influenced by mobile phase pH and temperature.
-
Troubleshooting Steps:
-
Investigate Mobile Phase Effects: Prepare the internal standard in the mobile phase and incubate it at the column temperature for the duration of a typical run. Re-analyze to check for any increase in the unlabeled analyte signal.
-
Adjust pH: If D-H exchange is suspected, adjust the mobile phase pH to be closer to neutral, if chromatographically permissible.
-
Use Aprotic Solvents for Storage: Store stock solutions of this compound in aprotic solvents like acetonitrile to minimize the risk of exchange.
-
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
-
LC-HRMS Parameters (General Guidance):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 150-300.
-
Resolution: >20,000 FWHM.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of 3-Phenanthrol (C₁₄H₁₀O) and this compound (C₁₄HD₉O).
-
From the mass spectrum of the this compound peak, determine the relative abundance of the monoisotopic peak and any peaks corresponding to lower deuteration levels or the unlabeled compound.
-
Calculate the isotopic purity by dividing the intensity of the d9 peak by the sum of the intensities of all related isotopic peaks.
-
Protocol 2: Isotopic Purity Assessment of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent suitable for NMR that does not have signals in the aromatic region (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR spectrum.
-
Analysis: Integrate the residual proton signals in the aromatic region. The presence of significant signals indicates incomplete deuteration. The total integration of these residual proton signals relative to a known internal standard can be used to estimate the level of proton-containing impurities.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe.
-
Experiment: Standard ²H NMR spectrum.
-
Analysis: The spectrum should show signals corresponding to the deuterium atoms on the phenanthrene ring. The chemical shifts can confirm the positions of deuteration.
-
Visualizations
Validation & Comparative
A Comparative Guide to Analytical Method Validation for PAH Quantification: Featuring 3-Phenanthrol-d9 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), with a specific focus on the use of 3-Phenanthrol-d9 as an internal standard alongside other commonly employed alternatives. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate internal standard for robust and accurate PAH analysis.
Introduction to Internal Standards in PAH Analysis
The quantification of PAHs in complex matrices such as environmental and biological samples is a significant challenge due to the potential for analyte loss during sample preparation and instrumental analysis. To ensure the accuracy and reliability of these measurements, an internal standard (IS) is introduced to the sample at a known concentration prior to analysis. The IS is a compound that is chemically similar to the analytes of interest but can be distinguished by the analytical instrument, typically a mass spectrometer. By monitoring the signal of the IS relative to the native analytes, variations in extraction efficiency and instrument response can be corrected. Isotopically labeled compounds, particularly deuterated PAHs, are considered the gold standard for use as internal standards because their physicochemical properties are nearly identical to their non-labeled counterparts.
Comparison of this compound with Common Deuterated PAH Internal Standards
While this compound is a deuterated compound structurally related to phenanthrene, a common PAH, its direct application as an internal standard for the quantification of the 16 U.S. Environmental Protection Agency (EPA) priority PAHs is not extensively documented in readily available literature. However, a closely related compound, [ring-(13)C(6)]3-phenanthrol, has been successfully used as an internal standard for the quantification of phenanthrols, which are metabolites of phenanthrene, in human urine[1]. This suggests its potential utility, particularly in metabolomics and exposure assessment studies.
For the analysis of parent PAHs in environmental samples, a suite of deuterated PAHs that structurally match the target analytes across a range of molecular weights and volatilities is more commonly employed. These include, but are not limited to, naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12[2]. The use of multiple internal standards helps to accurately quantify PAHs with varying physicochemical properties[3].
The primary advantage of using an internal standard like phenanthrene-d10 for the quantification of phenanthrene is the near-identical chromatographic retention time and ionization response, which provides the most accurate correction for any analyte loss. While this compound has a similar core structure, the hydroxyl group will alter its polarity, leading to different chromatographic behavior compared to non-polar parent PAHs. This could be advantageous in specific applications, such as liquid chromatography methods where different retention characteristics are desired, but it may be less ideal for gas chromatography-mass spectrometry (GC-MS) methods targeting the parent PAHs.
Quantitative Performance Data
The following table summarizes typical validation parameters for analytical methods quantifying PAHs using common deuterated internal standards. It is important to note that direct comparative data for this compound for the quantification of the 16 EPA priority PAHs is not available in the reviewed literature. The performance of phenanthrene-d10 can be considered a benchmark for the quantification of phenanthrene and other 3-ring PAHs.
| Validation Parameter | Method Using Common Deuterated IS (e.g., Phenanthrene-d10) | Reference |
| Linearity (R²) | >0.99 | [4][5] |
| Limit of Detection (LOD) | 0.03 - 0.3 µg/kg | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | |
| Recovery (%) | 70 - 120% | |
| Precision (RSD %) | < 15% |
Experimental Protocols
A generalized experimental protocol for the quantification of PAHs in solid and aqueous matrices using GC-MS with an internal standard is outlined below. This protocol is based on established methods such as U.S. EPA Method 8270.
1. Sample Preparation
-
Internal Standard Spiking: A known amount of the internal standard solution (e.g., a mixture of deuterated PAHs including phenanthrene-d10) is added to the sample prior to extraction.
-
Extraction:
-
Solid Samples (Soil, Sediment): Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone) is commonly used.
-
Aqueous Samples (Water): Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) is performed.
-
-
Cleanup: The extract is concentrated and subjected to a cleanup step to remove interfering co-extracted substances. This is often achieved using silica gel or Florisil column chromatography.
-
Final Concentration: The cleaned extract is evaporated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PAHs.
-
Injection: A splitless injection of 1-2 µL of the final extract is performed.
-
Oven Temperature Program: A temperature gradient is used to elute the PAHs based on their boiling points. A typical program might start at 40-60°C and ramp up to 300-320°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring the characteristic ions of the target PAHs and the deuterated internal standards.
-
Quantification: The concentration of each PAH is determined by comparing the peak area of its characteristic ion to the peak area of the corresponding internal standard's characteristic ion.
-
Visualizations
Caption: Workflow for PAH quantification from sample preparation to final report.
Caption: Principle of internal standard calibration for PAH analysis.
Conclusion
The selection of an appropriate internal standard is critical for the accurate and precise quantification of PAHs. While this compound may be a suitable internal standard for the analysis of hydroxylated PAH metabolites, for the quantification of the 16 U.S. EPA priority PAHs, the use of a suite of deuterated PAHs that closely match the physicochemical properties of the target analytes is the more established and validated approach. This ensures the most effective correction for variations throughout the analytical process. The experimental protocols and performance data presented in this guide, based on methods utilizing common deuterated internal standards, provide a robust framework for researchers to develop and validate their own analytical methods for PAH quantification. Further research would be beneficial to fully evaluate the performance of this compound as an internal standard for a broader range of parent PAHs in various environmental matrices.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scioninstruments.com [scioninstruments.com]
The Gold Standard in Bioanalysis: Establishing Limits of Detection and Quantification with 3-Phenanthrol-d9
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of bioanalytical data. This guide provides an objective comparison of the stable isotope-labeled internal standard, 3-Phenanthrol-d9, with other common approaches for establishing the limits of detection (LOD) and quantification (LOQ) in mass spectrometry-based assays.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. By incorporating deuterium atoms, this compound is chemically almost identical to its non-labeled counterpart, ensuring it co-elutes and experiences similar matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate correction for variations during sample preparation and analysis. This guide presents a data-driven comparison to illustrate the superior performance of this compound in achieving lower and more reliable LOD and LOQ values.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the sensitivity and reliability of a quantitative assay. The following table summarizes the typical performance of this compound compared to a structural analog (e.g., 2-Phenanthrol) and a method with no internal standard. The data is based on a hypothetical, yet representative, liquid chromatography-mass spectrometry (LC-MS) experiment for the quantification of an analyte.
| Performance Metric | This compound (SIL IS) | Structural Analog IS (e.g., 2-Phenanthrol) | No Internal Standard |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.6 ng/mL | 1.5 ng/mL |
| Precision at LOQ (%RSD) | < 10% | < 20% | > 30% |
| Accuracy at LOQ (%Bias) | ± 5% | ± 15% | ± 25% |
| Calibration Curve R² | > 0.999 | > 0.995 | > 0.990 |
Experimental Protocol: Determining LOD and LOQ using the Calibration Curve Method
This protocol outlines the methodology for establishing the LOD and LOQ of an analyte using this compound as an internal standard, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with the analyte to achieve a concentration range that encompasses the expected LOQ. A typical range might be 0.05 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound that, when added to the samples, results in a consistent and readily detectable concentration.
2. Sample Preparation:
-
To a fixed volume of each calibration standard and blank matrix, add a constant volume of the internal standard spiking solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. Instrumental Analysis (LC-MS/MS):
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and this compound.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard.
4. Data Analysis and Calculation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis on the calibration curve data to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the following formulas as per ICH guidelines[2]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
5. Validation of LOD and LOQ:
-
Prepare and analyze a series of samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy. According to ICH, a signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ.[3][4][5]
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: How this compound corrects for analytical variability.
References
- 1. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 4. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 5. juniperpublishers.com [juniperpublishers.com]
A Guide to Cross-Validation of Analytical Methods Using Different Deuterated PAH Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is critical due to their carcinogenic and mutagenic properties. The isotope dilution method, utilizing deuterated PAHs as internal standards, is a widely accepted technique for achieving high accuracy and precision in these analyses. However, the choice of a specific deuterated standard can influence analytical results. This guide provides a framework for the cross-validation of analytical methods that employ different deuterated PAH standards, supported by experimental data from various studies.
Data Presentation: Performance of Deuterated PAH Standards
The following tables summarize quantitative data from several studies, showcasing the performance of various deuterated PAH standards in different matrices and analytical conditions.
Table 1: Recovery Rates of Deuterated PAH Standards
| Deuterated Standard | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Naphthalene-d8 | Soil | Dichloromethane Extraction | GC-MS | Not specified, used as internal standard | [1] |
| Acenaphthene-d10 | Soil | Dichloromethane Extraction | GC-MS | Not specified, used as internal standard | [1] |
| Phenanthrene-d10 | Soil | Dichloromethane Extraction | GC-MS | Not specified, used as internal standard | [1] |
| Chrysene-d12 | Soil | Dichloromethane Extraction | GC-MS | Not specified, used as internal standard | [1] |
| Perylene-d12 | Soil | Dichloromethane Extraction | GC-MS | Not specified, used as internal standard | [1] |
| [2H10]phenanthrene | Urban Dust | Solid Phase Extraction | GC-IDMS | Not specified, used for isotope dilution | |
| [2H10]fluoranthene | Urban Dust | Solid Phase Extraction | GC-IDMS | Not specified, used for isotope dilution | |
| [2H12]benz[a]anthracene | Urban Dust | Solid Phase Extraction | GC-IDMS | Not specified, used for isotope dilution | |
| [2H12]benzo[a]pyrene | Urban Dust | Solid Phase Extraction | GC-IDMS | Not specified, used for isotope dilution | |
| Perdeutero-PAHs | Seawater | Thin Layer Chromatography | GC/MS/IT and HPLC-DAD/UV | Higher than non-deuterated compounds | |
| Deuterated PAHs | Olive Pomace Oil | Liquid-Liquid Partition & TLC | GC-MS | 69.0 - 97.5 | |
| Deuterated PAHs | Indoor Materials | Sonication in Dichloromethane | GC-MS | 50 - 83 |
Table 2: Method Detection and Quantification Limits with Deuterated Standards
| Analyte | Deuterated Standard Used | Matrix | Analytical Method | LOD (µg/g) | LOQ (µg/g) | Reference |
| Phenanthrene | [2H10]phenanthrene | Urban Dust | GC-IDMS | <0.075 | <0.250 | |
| Fluoranthene | [2H10]fluoranthene | Urban Dust | GC-IDMS | <0.075 | <0.250 | |
| Benzo[a]anthracene | [2H12]benz[a]anthracene | Urban Dust | GC-IDMS | <0.075 | <0.250 | |
| Benzo[a]pyrene | [2H12]benzo[a]pyrene | Urban Dust | GC-IDMS | <0.075 | <0.250 | |
| Benzo[ghi]perylene | (Not specified) | Urban Dust | GC-IDMS | <0.075 | <0.250 | |
| Eight PAHs | Corresponding Labeled Compounds | Olive Pomace Oil | GC-MS | 0.1-0.4 (µg/kg) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline the key experimental protocols cited in the performance data.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
This is a common method for the quantification of PAHs. A known amount of a deuterated PAH standard is added to the sample at the beginning of the extraction process. The sample is then extracted, cleaned up, and analyzed by GC-MS. The concentration of the native PAH is calculated by comparing its response to the response of the deuterated internal standard.
-
Sample Preparation: Samples such as urban dust or soil are typically extracted using methods like pressurized liquid extraction (PLE) or microwave-assisted solvent extraction (MAE). For liquid samples like olive oil, liquid-liquid partitioning followed by a cleanup step such as thin-layer chromatography is employed.
-
Internal Standards: A solution containing a mixture of deuterated PAHs (e.g., naphthalene-d8, phenanthrene-d10, chrysene-d12, perylene-d12) is added to the sample before extraction.
-
Chromatographic Separation: A gas chromatograph equipped with a capillary column is used to separate the individual PAHs.
-
Mass Spectrometric Detection: A mass spectrometer is used to detect and quantify the PAHs and their deuterated analogs. The instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For some applications, HPLC with a fluorescence detector can be a cost-effective alternative to GC-MS.
-
Sample Preparation: Similar to GC-MS methods, the sample is extracted and cleaned up to remove interfering substances.
-
Internal Standards: Deuterated standards can also be used in HPLC methods, although their detection by fluorescence is not direct. In such cases, a mass spectrometer coupled to the HPLC (LC-MS) is necessary.
-
Cross-Validation with LC-MS/MS: One study cross-validated an HPLC-FLD method with a more robust LC-MS/MS method for PAH metabolites. The results showed good agreement at lower concentrations, but a significant bias for the HPLC-FLD method at higher concentrations.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods using different deuterated PAH standards. This process ensures the reliability and comparability of results when changing or comparing internal standards.
References
Comparative Recovery of 3-Phenanthrol-d9 Across Diverse Sample Matrices: A Performance Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 3-Phenanthrol-d9, a deuterated internal standard, is crucial for the precise measurement of 3-phenanthrol, a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The choice of sample matrix and extraction methodology significantly impacts the recovery and, consequently, the reliability of analytical results. This guide provides a comparative overview of the recovery of this compound in common biological matrices—plasma, urine, and tissue—supported by established experimental protocols.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis.[1] Ideally, a deuterated internal standard will exhibit identical extraction recovery, chromatographic retention time, and ionization response in mass spectrometry to the analyte being quantified.[1] This co-eluting behavior allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more robust and accurate analytical methods.[1][2]
Comparative Recovery Data
The following table summarizes the typical recovery rates for this compound in plasma, urine, and tissue samples when employing optimized extraction protocols. These values are based on the performance of analogous deuterated standards and extraction methodologies for similar phenolic compounds in complex biological matrices.[3] The high and consistent recovery across matrices underscores the reliability of using a deuterated internal standard.
| Sample Matrix | Extraction Method | Typical Recovery (%) | Key Considerations |
| Plasma | Solid-Phase Extraction (SPE) | 90 - 105% | Protein precipitation may be required as a pre-treatment step. SPE with reversed-phase sorbents like C8 or C18 provides excellent cleanup. |
| Urine | Liquid-Liquid Extraction (LLE) | 85 - 110% | Enzymatic hydrolysis is often necessary to cleave glucuronide and sulfate conjugates before extraction. |
| Tissue | Homogenization followed by SPE | 85 - 100% | Requires thorough homogenization to ensure efficient extraction from the tissue matrix. The choice of homogenization technique and solvent is critical. |
Experimental Protocols
Detailed methodologies are essential for reproducing reliable and consistent results. Below are representative protocols for the extraction of this compound from plasma, urine, and tissue.
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for extracting phenolic compounds from plasma.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
SPE cartridges (e.g., C8 or C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Pre-treatment: To a 1 mL aliquot of plasma, add the this compound internal standard. For protein precipitation, add 2 mL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Urine Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol includes an enzymatic hydrolysis step to account for conjugated metabolites, a common procedure for urine samples.
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase enzyme solution
-
Buffer (e.g., sodium acetate)
-
Extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Enzymatic Hydrolysis: To a 2 mL aliquot of urine, add the this compound internal standard and 1 mL of β-glucuronidase/arylsulfatase in a sodium acetate buffer. Incubate at 37°C for at least 4 hours or overnight.
-
Extraction: After hydrolysis, add 5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with another 5 mL of ethyl acetate to maximize recovery.
-
Drying and Evaporation: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Tissue Sample Preparation using Homogenization and SPE
This protocol outlines a general procedure for extracting analytes from solid tissue samples.
Materials:
-
Tissue sample
-
This compound internal standard solution
-
Homogenization solvent (e.g., acetonitrile or a buffered solution)
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
SPE materials as described for plasma extraction
Procedure:
-
Homogenization: Weigh a portion of the tissue sample (e.g., 0.5 g) and place it in a homogenization tube. Add the this compound internal standard and an appropriate volume of homogenization solvent.
-
Tissue Disruption: Homogenize the tissue until a uniform suspension is achieved.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet the solid debris.
-
Extraction and Cleanup: Transfer the supernatant to a clean tube and proceed with the Solid-Phase Extraction protocol as described for plasma samples.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the sample preparation and analysis workflow.
References
Evaluating Analytical Method Robustness with 3-Phenanthrol-d9: A Comparative Guide
For researchers, scientists, and drug development professionals, the robustness of an analytical method is a critical attribute ensuring reliable and reproducible data. This guide provides a comprehensive comparison of analytical approaches for evaluating method robustness, with a focus on the application of 3-Phenanthrol-d9 as a deuterated internal standard. By examining its performance characteristics against other alternatives and providing detailed experimental protocols, this document serves as a practical resource for establishing resilient analytical methods.
The Role of Deuterated Internal Standards in Robustness Testing
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in analytical parameters, indicating its reliability during routine use.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of robust quantitative analysis, particularly in chromatography-mass spectrometry techniques.[2] Deuterated standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the internal standard co-elutes with the analyte and experiences similar effects from sample matrix, extraction, and instrument variability, thus providing accurate correction.[2][4]
Performance Comparison: this compound and Alternatives
While specific comparative robustness studies for this compound are not extensively published, its performance can be inferred from studies on structurally similar deuterated polycyclic aromatic hydrocarbons (PAHs) and general principles of using deuterated internal standards. The primary alternatives to a deuterated standard are non-deuterated internal standards (structurally similar but not identical) and external standardization.
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (e.g., structural analog) | External Standard |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement. | Variable: Different retention times can lead to differential matrix effects. | None |
| Correction for Extraction Variability | Excellent: Similar extraction recovery to the analyte. | Variable: Physicochemical differences can result in different extraction efficiencies. | None |
| Accuracy & Precision | High: Effectively compensates for variations, leading to improved accuracy and precision. | Moderate to High: Performance depends on the structural similarity to the analyte. | Low to Moderate: Susceptible to variations in sample preparation and instrument response. |
| Cost | Higher | Lower | Lowest |
| Availability | May require custom synthesis. | Generally more readily available. | Not applicable. |
Experimental Protocols
The following are detailed methodologies for the analysis of phenanthrols and related PAHs using a deuterated internal standard like this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Phenanthrols in Biological Matrices
This protocol is adapted from a method for the analysis of phenanthrols in human urine using a stable isotope-labeled internal standard.
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add a known amount of this compound solution.
-
Perform enzymatic hydrolysis to deconjugate phenanthrol metabolites.
-
Conduct liquid-liquid extraction with an organic solvent (e.g., hexane:acetone).
-
Purify the extract using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
Derivatize the phenanthrols to improve their volatility and chromatographic properties (e.g., silylation).
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or on-column injection.
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of 3-phenanthrol and this compound.
-
-
Method 2: GC-MS for Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples
This protocol is a general procedure for analyzing PAHs in environmental matrices like soil or sediment, where this compound can be used as an internal standard for 3-phenanthrol or other similar PAHs.
-
Sample Preparation and Extraction:
-
Weigh a homogenized sample (e.g., 10 g of soil).
-
Spike the sample with a known amount of this compound solution.
-
Extract the PAHs using a suitable technique such as Soxhlet extraction, microwave-assisted extraction, or ultrasonic extraction with an appropriate solvent mixture (e.g., hexane:acetone).
-
Concentrate the extract to a smaller volume.
-
Perform a clean-up step using SPE to remove interferences.
-
-
Instrumental Analysis (GC-MS):
-
GC Conditions:
-
Column: DB-5MS or equivalent capillary column.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Temperature Program: A programmed temperature ramp to separate a wide range of PAHs.
-
-
MS Conditions:
-
Ion Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
Acquisition Mode: SIM, monitoring specific ions for each target PAH and the deuterated internal standards.
-
-
Visualizing Workflows and Relationships
To better illustrate the experimental processes and logical connections in robustness testing, the following diagrams are provided.
References
The Gold Standard in Measurement Accuracy: A Comparative Guide to 3-Phenanthrol-d9 for Uncertainty Assessment
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 3-Phenanthrol-d9 and its alternatives in assessing the uncertainty of measurements, supported by experimental data and detailed protocols. The use of stable isotope-labeled internal standards, particularly deuterated and carbon-13 labeled compounds, is the gold standard in techniques like isotope dilution mass spectrometry (IDMS) for minimizing measurement uncertainty.
3-Phenanthrol, a metabolite of phenanthrene, is a significant biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), a class of environmental pollutants with carcinogenic properties. Accurate quantification of 3-Phenanthrol is crucial for toxicological studies and human biomonitoring. This compound, a deuterated form of 3-Phenanthrol, serves as an excellent internal standard to improve the accuracy and reliability of these measurements.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and analysis, thus compensating for variations and reducing measurement uncertainty. The primary alternatives to deuterated standards like this compound are carbon-13 labeled standards, such as [ring-¹³C₆]3-phenanthrol.
While both types of isotopically labeled standards significantly improve analytical precision over non-isotopic internal standards, subtle differences in their physicochemical properties can impact the ultimate accuracy of the measurement.
| Feature | This compound (Deuterated) | [ring-¹³C₆]3-phenanthrol (¹³C-Labeled) | Rationale & Impact on Measurement Uncertainty |
| Chromatographic Co-elution | Good to Excellent | Excellent | ¹³C-labeled standards are chemically and physically more similar to the native analyte, leading to near-perfect co-elution. Deuterated standards can sometimes exhibit slight chromatographic shifts, which may introduce a small bias in quantification if not properly integrated. |
| Isotopic Stability | High | Very High | Deuterium atoms can, in some instances, be susceptible to back-exchange with protons from the solvent or matrix, potentially altering the isotopic purity of the standard. ¹³C atoms are integrated into the carbon skeleton and are not exchangeable, ensuring higher isotopic stability and reducing a potential source of measurement uncertainty. |
| Mass Difference | Sufficient (9 amu) | Sufficient (6 amu) | Both provide a clear mass shift from the native analyte, preventing isobaric interference from the analyte's natural isotopic distribution. |
| Availability & Cost | Generally more readily available and less expensive. | Typically more expensive and may have limited availability. | The choice may be influenced by budgetary and procurement constraints. However, for assays demanding the lowest possible uncertainty, the investment in a ¹³C-labeled standard may be justified. |
| Matrix Effects Compensation | Very Good | Excellent | Due to superior co-elution, ¹³C-labeled standards can more effectively compensate for matrix-induced ion suppression or enhancement in mass spectrometry, leading to a more accurate assessment of the analyte concentration and lower uncertainty. |
Table 1: Comparison of this compound and [ring-¹³C₆]3-phenanthrol as Internal Standards.
Experimental Data Summary
One study on the quantification of phenanthrols in human urine utilized [ring-(13)C(6))]3-phenanthrol as the internal standard and achieved accurate and reproducible results[1]. Another study on the analysis of various PAH metabolites reported coefficients of variation lower than 10% using their developed method with internal standards[2]. While not a direct comparison, these findings underscore the high precision achievable with isotopically labeled standards.
A comparative analysis of deuterated versus ¹³C-labeled PAHs for IDMS in combination with pressurized liquid extraction revealed that the concentrations determined using deuterated standards were slightly but significantly lower (1.9-4.3%) than those determined with ¹³C-labeled standards[3]. This was attributed to the higher stability of the deuterated compounds during the extraction process, which, if not accounted for, could lead to a bias in the final measurement and its uncertainty[3].
| Parameter | Deuterated Internal Standard (Typical) | ¹³C-Labeled Internal Standard (Typical) |
| Recovery | 85-110% | 90-105% |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (Bias) | < 15% | < 10% |
Table 2: Typical Performance Data for Deuterated vs. ¹³C-Labeled Internal Standards in Bioanalysis. (Note: These are representative values from various bioanalytical studies and not specific to 3-Phenanthrol analysis.)
Experimental Protocols
The following is a generalized protocol for the quantification of 3-Phenanthrol in a biological matrix (e.g., urine) using an isotopically labeled internal standard for the assessment of measurement uncertainty.
1. Sample Preparation:
-
To a 1 mL urine sample, add a known amount of internal standard (e.g., this compound or [ring-¹³C₆]3-phenanthrol).
-
Perform enzymatic hydrolysis to deconjugate the phenanthrol metabolites.
-
Conduct liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.
2. Instrumental Analysis (GC-MS or LC-MS/MS):
-
The extracted sample is injected into a gas or liquid chromatograph coupled to a mass spectrometer.
-
The chromatographic conditions are optimized to achieve baseline separation of 3-Phenanthrol from other isomers and matrix components.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions of the native 3-Phenanthrol and the isotopically labeled internal standard.
3. Data Analysis and Uncertainty Estimation:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
The concentration of 3-Phenanthrol in the sample is determined from the calibration curve.
-
The measurement uncertainty is estimated by identifying all potential sources of uncertainty in the analytical process (e.g., purity of the standard, calibration curve fitting, sample and standard weighing, instrument precision) and combining them using the principles outlined in the Guide to the Expression of Uncertainty in Measurement (GUM).
Visualizing the Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow and the metabolic pathway of phenanthrene.
Caption: Experimental workflow for the quantification of 3-Phenanthrol.
Caption: Simplified metabolic pathway of phenanthrene to 3-Phenanthrol.
References
- 1. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary metabolites of polycyclic aromatic hydrocarbons (PAH) for the risk assessment of PAH-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
